molecular formula C16H13N3OS3 B2418739 N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide CAS No. 476274-92-7

N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide

Cat. No.: B2418739
CAS No.: 476274-92-7
M. Wt: 359.48
InChI Key: BEOLMTDELWBTNT-UHFFFAOYSA-N
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Description

N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with specific reagents to yield the final product. The general procedure includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological activities. The presence of the methylthio group enhances its antimicrobial and anti-inflammatory properties compared to other similar compounds .

Properties

IUPAC Name

N-[(2-methylsulfanyl-1,3-benzothiazol-5-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS3/c1-22-16-18-12-9-11(7-8-13(12)23-16)17-15(21)19-14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOLMTDELWBTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)NC(=S)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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